

3,5-Dichlorobenzonitrile CAS number 6575-00-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorobenzonitrile

Cat. No.: B1202942

[Get Quote](#)

An In-depth Technical Guide to 3,5-Dichlorobenzonitrile

CAS Number: 6575-00-4 Molecular Formula: C₇H₃Cl₂N Synonyms: 3,5-DCBN, 3,5-Dichlorobenzene carbonitrile

This technical guide provides a comprehensive overview of **3,5-Dichlorobenzonitrile** (3,5-DCBN), intended for researchers, scientists, and professionals in drug development and other scientific fields. It covers the compound's physicochemical properties, synthesis methodologies, potential biological activities, and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of **3,5-Dichlorobenzonitrile** are crucial for its application in experimental settings. This data has been compiled from various sources for easy reference.

Table 1: Physicochemical Properties

Property	Value	Unit
Molecular Weight	172.01	g/mol [1] [2]
Appearance	White to beige-brownish crystalline powder	N/A [1] [3]
Melting Point	64 - 67	°C [1] [4]
Boiling Point	283.76 (rough estimate)	°C [1]
Density	~1.5	g/cm³ [1]
Flash Point	85.8	°C [1]
Vapor Pressure	0.097	mmHg at 25°C [1]
Water Solubility	Insoluble / Sparingly soluble	N/A [3]
Solubility	Soluble in Chloroform, slightly soluble in Methanol	N/A [1]
LogP	2.53	N/A

Synthesis and Experimental Protocols

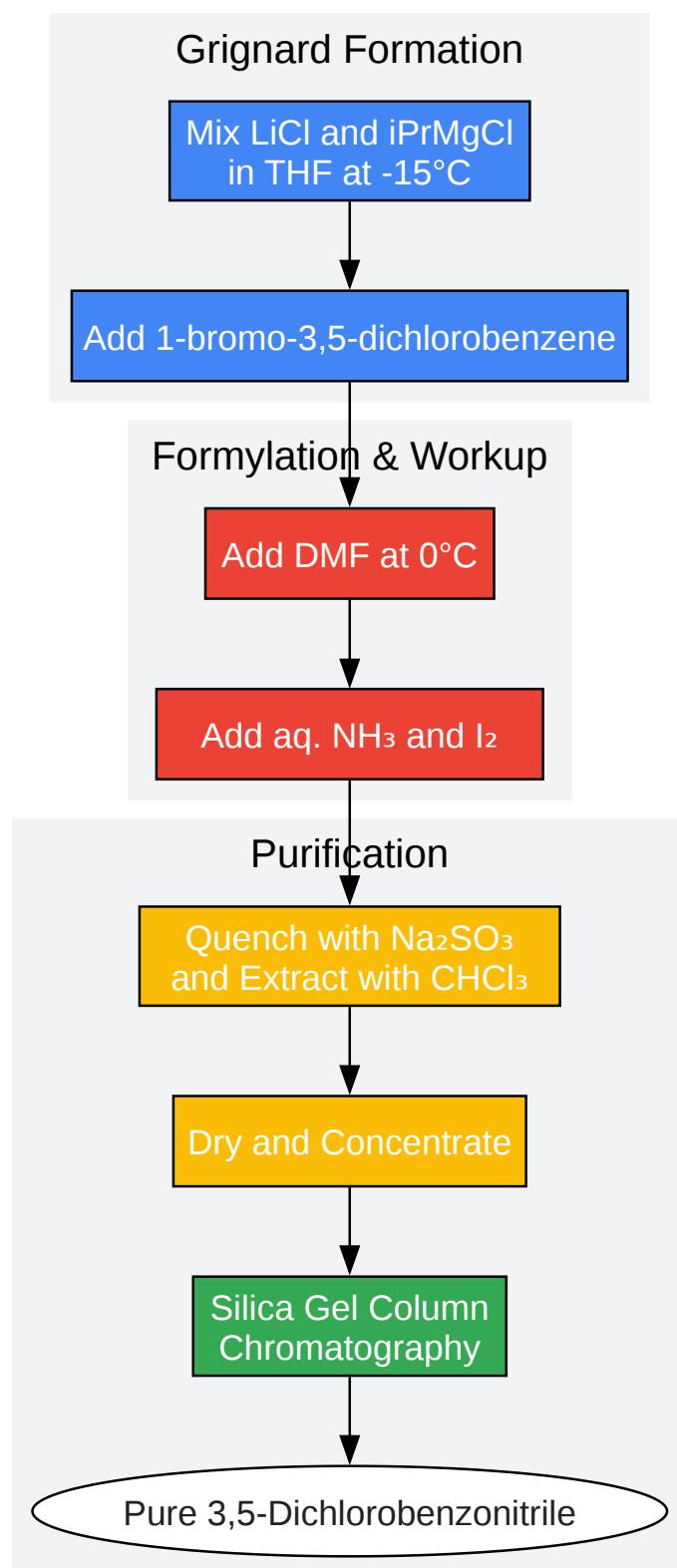
3,5-Dichlorobenzonitrile can be synthesized through several routes. A common and effective laboratory method involves a Grignard reaction starting from 1-bromo-3,5-dichlorobenzene.

Experimental Protocol: Synthesis from 1-Bromo-3,5-dichlorobenzene[5]

This protocol describes the conversion of an aromatic bromide to the corresponding nitrile using a Grignard reagent, followed by formylation and oxidative workup.

Materials:

- 1-Bromo-3,5-dichlorobenzene
- Isopropylmagnesium chloride (iPrMgCl), 2M in Tetrahydrofuran (THF)


- Lithium chloride (LiCl), anhydrous
- N,N-Dimethylformamide (DMF)
- Aqueous Ammonia (NH₃), 28-30%
- Iodine (I₂)
- Anhydrous THF
- Saturated aqueous Sodium thiosulfate (Na₂S₂O₃) or Sodium sulfite (Na₂SO₃) solution
- Chloroform (CHCl₃) or Ethyl acetate
- Anhydrous Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Grignard Reagent Formation: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous LiCl (0.35 g, 8.24 mmol). Add iPrMgCl (4.1 mL of 2M solution in THF) and an additional 5 mL of anhydrous THF. Stir the mixture at -15 °C for 15 minutes.
- Slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in 1 mL of anhydrous THF to the reaction mixture. Continue stirring at -15 °C for an additional 15 minutes to ensure the formation of the Grignard reagent.
- Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) dropwise and stir the mixture at this temperature for 2 hours.
- Workup and Oxidation: Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2 hours.

- Extraction: Pour the reaction mixture into a saturated aqueous Na_2SO_3 solution to quench excess iodine. Extract the aqueous layer with CHCl_3 (3 x 30 mL).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , and filter. Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate (9:1, v/v) mixture to afford pure **3,5-Dichlorobenzonitrile**.

Experimental Workflow Diagram:

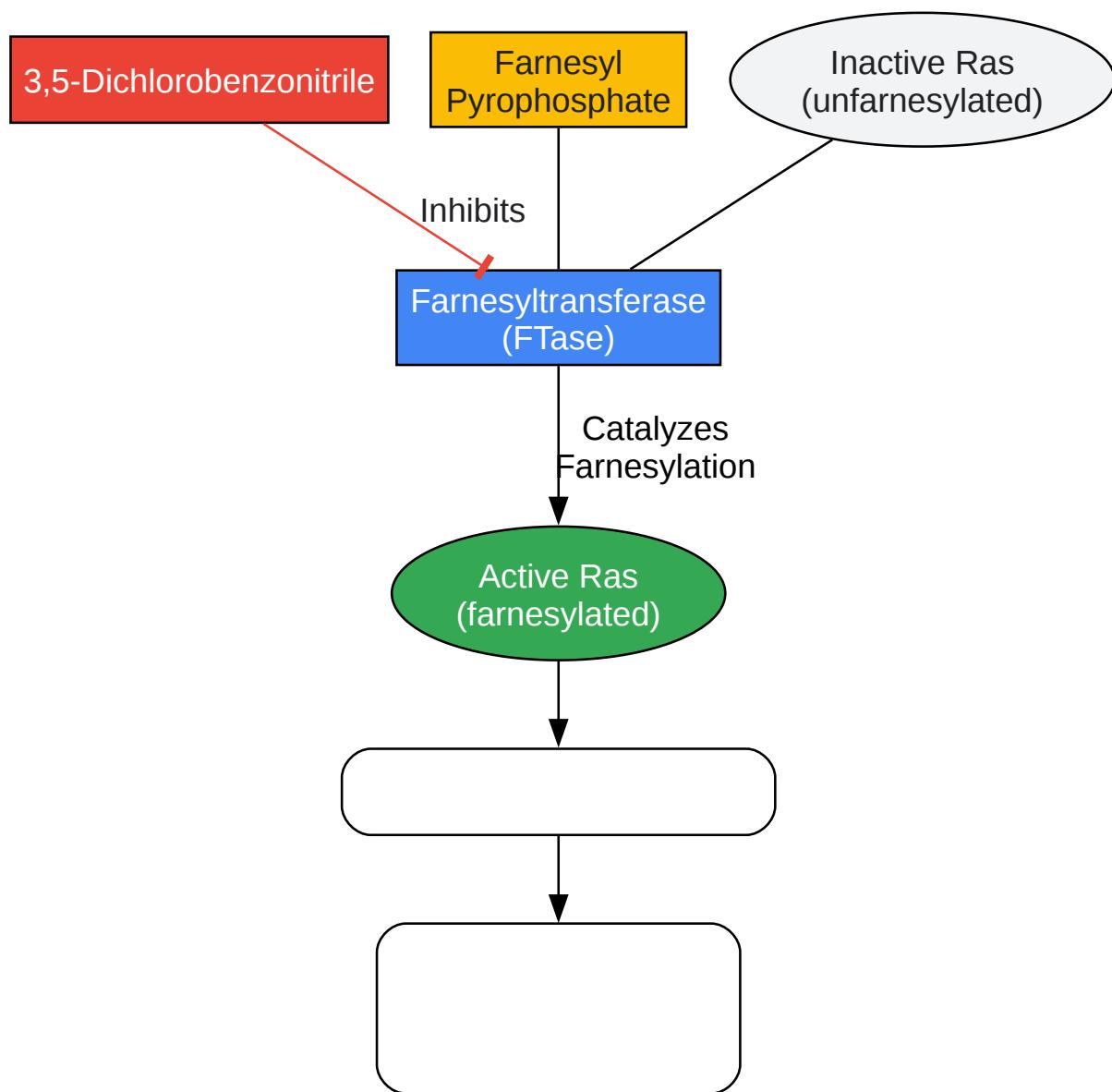
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-Dichlorobenzonitrile**.

Applications in Research and Development

3,5-Dichlorobenzonitrile is a versatile chemical intermediate with applications across several industries.

- Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for more complex molecules. Its reactive nitrile group and chlorinated aromatic ring allow for various chemical transformations, making it a precursor in the synthesis of active pharmaceutical ingredients (APIs) and herbicides.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Dyes and Pigments: The compound is used in the manufacturing of certain dyes and pigments.[\[3\]](#)
- Analytical Chemistry: It can be employed as an internal standard for quantitative analysis, such as in the GC-MS determination of other chlorinated compounds in environmental or food samples.[\[1\]](#)[\[5\]](#)


Biological Activity and Potential Mechanisms of Action

While **3,5-Dichlorobenzonitrile** itself is not a therapeutic agent, its potential interactions with biological targets are of interest to researchers.

Potential Inhibition of Farnesyltransferase (FTase)

Research has suggested that **3,5-Dichlorobenzonitrile** may act as an inhibitor of farnesyltransferase (FTase).[\[8\]](#) This enzyme is critical for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily.

Mechanism: FTase catalyzes the attachment of a farnesyl group to a cysteine residue near the C-terminus of target proteins. This modification, known as prenylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction. By inhibiting FTase, 3,5-DCBN could prevent protein prenylation, leading to the mislocalization of signaling proteins like Ras and disrupting downstream pathways that control cell growth and proliferation.[\[4\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Potential signaling pathway inhibited by **3,5-Dichlorobenzonitrile**.

Herbicidal Action: A Note on Isomers

The isomer of this compound, 2,6-Dichlorobenzonitrile (Dichlobenil), is a well-known herbicide that functions by inhibiting cellulose biosynthesis in plants.^{[2][10]} It disrupts the function of cellulose synthase complexes in the plasma membrane, leading to a weakened cell wall and ultimately plant death.^{[10][11]} While the specific herbicidal mechanism of **3,5-Dichlorobenzonitrile** is not as well-documented, its use as a herbicide suggests it may

interfere with critical plant cellular processes, possibly including cell wall synthesis or photosynthesis.[3]

Safety and Handling

3,5-Dichlorobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Classifications:

- Acute toxicity, Oral (Category 4)[12]
- Acute toxicity, Dermal (Category 4)[12]
- Skin irritation (Category 2)[12]
- Serious eye irritation (Category 2)[12]
- Specific target organ toxicity – single exposure (respiratory system) (Category 3)[4]

Table 2: GHS Hazard and Precautionary Statements

Type	Code	Statement
Hazard	H302	Harmful if swallowed. [12]
H312		Harmful in contact with skin. [12]
H315		Causes skin irritation. [12]
H319		Causes serious eye irritation. [12]
H335		May cause respiratory irritation. [13]
Precautionary	P261	Avoid breathing dust. [12]
P280		Wear protective gloves/protective clothing/eye protection/face protection. [12]
P301+P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [3]
P302+P352		IF ON SKIN: Wash with plenty of water. [3]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. epa.gov [epa.gov]
- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellulose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology Development of Farnesyl Transferase Inhibitors: a Review | Semantic Scholar [semanticscholar.org]
- 8. 3,5-Dichlorobenzonitrile | 6575-00-4 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effects of 2,6-dichlorobenzonitrile on plasma membrane cellulose synthesizing complexes and cellulose localization in c... [ouci.dntb.gov.ua]
- 12. scbt.com [scbt.com]
- 13. 3,5-Dichlorobenzonitrile | 6575-00-4 | FD31356 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [3,5-Dichlorobenzonitrile CAS number 6575-00-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202942#3-5-dichlorobenzonitrile-cas-number-6575-00-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com